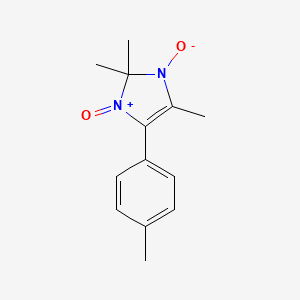![molecular formula C28H28N6O2S B11614688 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11614688.png)
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide typically involves multiple steps, starting from the basic building blocks of benzimidazole and phthalazine derivatives. The process often includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and piperidinyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular pathways.
Industrial Applications: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to mimic purine structures, allowing it to bind to nucleotide-binding sites on proteins . This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1H-benzimidazol-5-ol: Another benzimidazole derivative with similar structural features but different biological activities.
N-(1H-benzimidazol-2-ylmethyl)benzenesulfonamide: A simpler analog with a similar sulfonamide group but lacking the piperidinyl and phthalazinyl moieties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenesulfonamide: A related compound used in organic electronics.
Uniqueness
The uniqueness of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide lies in its combination of the benzimidazole core with the piperidinyl and phthalazinyl groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C28H28N6O2S |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H28N6O2S/c1-19-13-14-20(17-25(19)37(35,36)29-18-26-30-23-11-5-6-12-24(23)31-26)27-21-9-3-4-10-22(21)28(33-32-27)34-15-7-2-8-16-34/h3-6,9-14,17,29H,2,7-8,15-16,18H2,1H3,(H,30,31) |
InChI-Schlüssel |
KBCGARUWQCWYEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614607.png)

![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614624.png)

![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11614640.png)

![2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11614653.png)
![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614656.png)
![2-(4-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11614660.png)
![methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11614664.png)
![N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11614669.png)

![(5Z)-2-imino-1-methyl-5-[4-(methylsulfanyl)benzylidene]imidazolidin-4-one](/img/structure/B11614676.png)
![3-[(5-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11614677.png)
